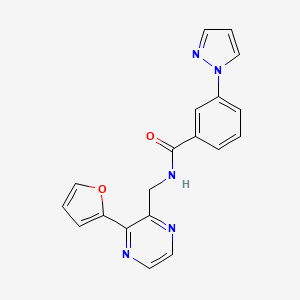

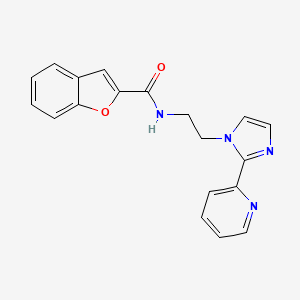

1-(3-Methylbenzoyl)-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions with acyl chlorides or anhydrides in the presence of a base . For instance, the compound “N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide” was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .Chemical Reactions Analysis

The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds . This is an attractive strategy for synthetic chemists to access heterocyclic cores . Multiple binding sites make them flexible ligands for complexation with transition metals .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Heterocycles

Research has demonstrated the utility of 1-(3-Methylbenzoyl)-1,2,3,4-tetrahydroquinoline in the synthesis of complex heterocyclic structures. For instance, the interaction of related quinoline derivatives with pyrrolediones under certain conditions can lead to the formation of substituted tetrahydrobenzo[h]pyrrolo[2,1-a]isoquinolines, showcasing a method to construct spiro heterocycles, which are crucial in medicinal chemistry due to their biological relevance (Bannikova et al., 2005).

Green Chemistry and Synthesis

Another study highlighted the synthesis of tetrazoles, benzazoles, and other heterocyclic systems using a green chemistry approach, which involves recyclable Brønsted acidic ionic liquids. This method underscores the compound's role in facilitating environmentally friendly synthesis processes that yield a variety of heterocyclic structures efficiently (Aridoss & Laali, 2011).

Molecular Electronics and Optoelectronic Applications

The synthesis of twisted heteroacenes through a "clean reaction" strategy, which includes the thermally eliminating lactam bridges, presents an application in molecular electronics. The photophysical properties of such heteroacenes, including their HOMO-LUMO bandgap, align with their potential use in optoelectronic devices, further broadening the scope of research applications for related quinoline compounds (Li et al., 2012).

Supramolecular Chemistry

Research into the crystal and molecular structure of organic acid–base adducts with 2-methylquinoline elucidates the supramolecular interactions and framework structures that can be constructed from simple organic bases and acids. Such studies contribute to the understanding of molecular assembly and the design of new materials with specific physical properties (Zhang et al., 2014).

Dual Fluorescence for Sensing Applications

Investigations into the spectroscopic properties of quinoline derivatives have revealed dual fluorescence emissions, which depend on solvent interactions. This property makes such compounds candidates for sensing applications and optoelectronic devices, where fluorescence can be a critical characteristic (Craig et al., 2009).

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-13-6-4-8-15(12-13)17(19)18-11-5-9-14-7-2-3-10-16(14)18/h2-4,6-8,10,12H,5,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLRPARNRZNBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2661330.png)

![6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661332.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)

![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)

![3-chloro-5-(trifluoromethyl)-N'-({[3-(trifluoromethyl)anilino]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2661341.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2661342.png)

![2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2661343.png)

![3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2661346.png)